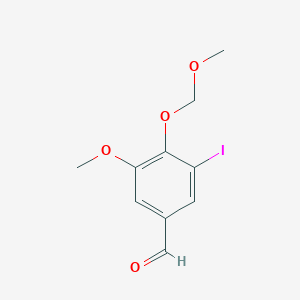

3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde

CAS No.: 212960-03-7

Cat. No.: VC19080244

Molecular Formula: C10H11IO4

Molecular Weight: 322.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 212960-03-7 |

|---|---|

| Molecular Formula | C10H11IO4 |

| Molecular Weight | 322.10 g/mol |

| IUPAC Name | 3-iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde |

| Standard InChI | InChI=1S/C10H11IO4/c1-13-6-15-10-8(11)3-7(5-12)4-9(10)14-2/h3-5H,6H2,1-2H3 |

| Standard InChI Key | ZZWBVJJETJLIQL-UHFFFAOYSA-N |

| Canonical SMILES | COCOC1=C(C=C(C=C1I)C=O)OC |

Introduction

3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde is a complex organic compound characterized by its unique molecular structure, which includes an aldehyde functional group, multiple methoxy groups, and an iodine substituent. This compound is of interest in various chemical syntheses due to its reactivity, enhanced by the presence of iodine.

Reactivity Features

-

Iodine Substituent: Enhances reactivity, making it suitable for various organic syntheses.

-

Aldehyde Group: Participates in oxidation and reduction reactions.

-

Methoxy and Methoxymethoxy Groups: Influence solubility and biological activity.

Synthesis Methods

The synthesis of 3-Iodo-5-methoxy-4-(methoxymethoxy)benzaldehyde involves multiple steps, typically starting from simpler benzaldehyde derivatives. Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction. The specific conditions (temperature, solvent, and catalyst) can significantly influence the outcomes of these reactions.

Applications and Research Findings

This compound is studied for its potential applications in drug design and development, particularly in understanding its interactions with biological targets. Its unique structure, with iodine and multiple methoxy groups, may enhance its reactivity and biological activity compared to similar compounds.

Biological Activity Studies

-

Therapeutic Potential: Investigations focus on its role in drug design processes.

-

Biological Targets: Studies aim to elucidate its interactions with various biological targets.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Iodo-4-methoxybenzaldehyde | Iodine and methoxy group | Known for its use in organic syntheses |

| 3-Methoxy-4-hydroxybenzaldehyde | Hydroxy and methoxy groups | Exhibits significant antioxidant properties |

| 3,5-Dimethoxybenzaldehyde | Two methoxy groups | Used as a biochemical reagent in life sciences |

| 2,3-Difluoro-5-methoxybenzaldehyde | Fluorine substituents | Enhances binding affinity due to fluorine's effects |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume